

# Pharmacological profile of 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one |
| Cat. No.:      | B104605                                   |

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of **1-(4-Hydroxy-3-methoxyphenyl)propan-1-one** (Apocynin)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**1-(4-Hydroxy-3-methoxyphenyl)propan-1-one**, commonly known as apocynin, is a naturally occurring phenolic compound with significant therapeutic potential, primarily attributed to its anti-inflammatory and antioxidant properties.<sup>[1]</sup> Originally isolated from the medicinal plants *Picrorhiza kurroa* and *Apocynum cannabinum*, apocynin has been extensively studied as a selective inhibitor of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS) in the body.<sup>[2][3][4]</sup> Its primary mechanism involves preventing the assembly of the active NOX complex, thereby mitigating oxidative stress.<sup>[2][5]</sup> This guide provides a comprehensive overview of its chemical properties, multifaceted mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical evidence supporting its use in a range of inflammatory and neurodegenerative disease models. Detailed experimental protocols are also provided to facilitate further research and development.

## Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological driver in numerous

diseases.<sup>[6]</sup> The nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) enzyme family is a primary source of cellular ROS.<sup>[7]</sup> While essential for host defense in phagocytic immune cells, aberrant NOX activity contributes to tissue damage in chronic inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.<sup>[8][9]</sup>

Apocynin (also known as acetovanillone) has emerged as a crucial pharmacological tool and a promising therapeutic candidate for its ability to selectively inhibit NOX activity.<sup>[7]</sup> First identified for its anti-inflammatory effects in 1990, it has since been demonstrated to be effective in a wide array of preclinical models, reducing inflammation and oxidative damage without compromising essential immune functions like phagocytosis.<sup>[5][9][10]</sup> This guide synthesizes the current understanding of apocynin's pharmacological profile to inform its application in research and drug development.

## Chemical and Physical Properties

Apocynin is a methoxy-substituted catechol with a simple yet functionally significant structure.

| Property          | Value                                                       | Reference(s)                              |
|-------------------|-------------------------------------------------------------|-------------------------------------------|
| IUPAC Name        | 1-(4-hydroxy-3-methoxyphenyl)propan-1-one                   | <a href="#">[11]</a>                      |
| Synonyms          | Apocynin, Propiovanillone, 4-Hydroxy-3-methoxypropiophenone | <a href="#">[11]</a>                      |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>              | <a href="#">[11]</a>                      |
| Molecular Weight  | 180.20 g/mol                                                | <a href="#">[11]</a>                      |
| Appearance        | White to off-white crystalline powder                       |                                           |
| LogP              | 0.83                                                        | <a href="#">[12]</a> <a href="#">[13]</a> |
| pKa               | 8.17                                                        | <a href="#">[13]</a>                      |

## Mechanism of Action: A Tale of Two Cell Types

The pharmacological activity of apocynin is nuanced, with its primary mechanism of action differing between cell types based on their enzymatic content. It is broadly considered a prodrug that requires metabolic activation to exert its full inhibitory effects.[\[5\]](#)[\[12\]](#)

## Primary Mechanism: Inhibition of NADPH Oxidase Assembly

In phagocytic cells such as neutrophils, apocynin acts as a potent and selective inhibitor of NADPH oxidase, particularly the Nox2 isoform.[\[2\]](#)[\[9\]](#) Its inhibitory action is not directed at the enzyme's catalytic site but rather prevents the assembly of the multi-subunit enzyme complex.[\[5\]](#)

Causality of Inhibition:

- Activation: Upon cell stimulation (e.g., by pathogens), neutrophils release myeloperoxidase (MPO) from their granules. In the presence of hydrogen peroxide ( $H_2O_2$ ), MPO catalyzes the oxidation of apocynin.[\[2\]](#)
- Dimerization: This oxidation converts apocynin into its active form, primarily diapocynin (a dimer), which is the effective inhibitory compound.[\[2\]](#)[\[5\]](#)
- Translocation Block: The active form of apocynin prevents the crucial translocation of the cytosolic regulatory subunit, p47phox, to the cell membrane.[\[3\]](#)[\[5\]](#)[\[14\]](#)
- Inhibition of Assembly: Without the migration of p47phox and its association with the membrane-bound components (gp91phox and p22phox), the functional NADPH oxidase complex cannot assemble, and the production of superoxide ( $O_2^-$ ) is halted.[\[2\]](#)

This targeted action is highly valuable as it can prevent the excessive "oxidative burst" from neutrophils during chronic inflammation, thereby reducing collateral tissue damage.[\[9\]](#)



[Click to download full resolution via product page](#)

*Mechanism of NADPH Oxidase Inhibition by Apocynin.*

## Actions in Non-Phagocytic Cells

In non-phagocytic cells, such as vascular smooth muscle cells and endothelial cells, which lack MPO, the action of apocynin is less clear and more debated.[\[2\]](#) Some studies suggest it acts as a general antioxidant or radical scavenger in these cells, rather than a specific NOX inhibitor.[\[2\]\[5\]](#) It has been shown to scavenge non-radical species like hydrogen peroxide (in the presence of other peroxidases) and hypochlorous acid.[\[12\]](#) Conversely, some reports indicate it can have pro-oxidant effects in certain contexts.[\[2\]](#) This cell-type-specific activity is a critical consideration for experimental design and interpretation.

## Off-Target and Downstream Effects

Beyond NOX inhibition, apocynin modulates several key inflammatory and signaling pathways:

- **NF-κB Inhibition:** By reducing ROS, which act as signaling molecules, apocynin prevents the activation of the redox-sensitive transcription factor NF-κB, a master regulator of inflammation.[\[5\]\[8\]](#)
- **Cytokine Suppression:** It inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[\[15\]](#)
- **Modulation of Kinase Pathways:** Apocynin has been shown to inhibit signaling cascades such as p38-MAPK, Akt, and ERK1/2 in various cell types.[\[3\]\[8\]](#)

## Pharmacokinetic Profile (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of apocynin is vital for its development as a therapeutic agent. Most comprehensive data comes from rodent models.

| PK Parameter           | Finding                                                                                                                           | Species           | Route              | Reference(s)                                                   |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-------------------|--------------------|----------------------------------------------------------------|
| Absorption             | Rapidly absorbed; Tmax reached within 5 minutes.                                                                                  | Rat               | Oral               | <a href="#">[16]</a>                                           |
| Bioavailability        | Low; approximately 8.3%.                                                                                                          | Rat               | Oral               | <a href="#">[16]</a>                                           |
| Distribution           | Rapidly distributes to plasma, liver, heart, and brain; crosses the blood-brain barrier.                                          | Mouse             | IV                 | <a href="#">[13]</a> <a href="#">[17]</a> <a href="#">[18]</a> |
| Metabolism             | Stable in gastric/intestinal fluids and liver microsomes.<br>Does not appear to convert to diapocynin in vivo after IV injection. | Rat, Human, Mouse | In vitro / In vivo | <a href="#">[16]</a> <a href="#">[17]</a>                      |
| Excretion              | Very rapid clearance and a short half-life ( $t_{1/2} \approx 2.85$ minutes).<br>Detected in urine.                               | Mouse             | IV                 | <a href="#">[17]</a> <a href="#">[19]</a>                      |
| Plasma Protein Binding | 71.39–73.34%                                                                                                                      | Human             | In vitro           | <a href="#">[16]</a>                                           |
|                        | 83.41–86.07%                                                                                                                      | Rat               | In vitro           | <a href="#">[16]</a>                                           |

Field-Proven Insight: The low oral bioavailability and extremely short half-life are significant hurdles for clinical development.[16][17] This has prompted research into novel formulations, such as solid lipid nanoparticles, to improve its pharmacokinetic profile and duration of action. [3] The finding that diapocynin is not detected in vivo after IV administration raises important questions about apocynin's mechanism in tissues lacking peroxidases.[17]

## Pharmacodynamic Effects

The pharmacodynamic effects of apocynin are a direct consequence of its ability to reduce oxidative stress and inflammation.



[Click to download full resolution via product page](#)

*From Mechanism to Pharmacodynamic Effects.*

- **Anti-inflammatory:** Apocynin significantly attenuates inflammation in models of asthma, chronic obstructive pulmonary disease (COPD), arthritis, and inflammatory bowel disease.[8][9][15] It reduces inflammatory cell influx, edema, and the expression of pro-inflammatory mediators.[8][15]
- **Neuroprotective:** Due to its ability to cross the blood-brain barrier and reduce oxidative stress in the central nervous system, apocynin has shown protective effects in models of stroke,

Parkinson's disease, Alzheimer's disease, and spinal cord injury.[4][9][14] It mitigates neuronal apoptosis and neuroinflammation.[4]

- **Cardiovascular:** In hypertensive animal models, apocynin reduces blood pressure, decreases vascular superoxide production, and reverses endothelial dysfunction.[2][5]
- **Renal Protection:** It shows protective effects in models of renal ischemia and diabetic nephropathy by attenuating oxidative damage and inflammation.[3][8]

## Therapeutic Potential and Preclinical Evidence

Apocynin's efficacy has been demonstrated across a wide spectrum of disease models, highlighting its broad therapeutic potential.

| Disease Area                            | Preclinical Model                  | Key Findings                                                                                                                                | Reference(s) |
|-----------------------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Respiratory Disorders                   | Allergen-induced asthma (mouse)    | Attenuated airway hyperresponsiveness and inflammation; reduced inflammatory cells and cytokines (IL-4, IL-5, TNF- $\alpha$ ) in BAL fluid. | [15]         |
| Sepsis-induced lung injury (guinea pig) |                                    | Decreased ROS generation by neutrophils and reduced lung injury.                                                                            | [8]          |
| Neurodegenerative Diseases              | Parkinson's disease (monkey)       | Improved clinical and pathological features; attenuated oxidative damage and neuroinflammation.                                             | [14]         |
| Spinal cord injury (rat)                |                                    | Decreased oxidative damage, reduced neuronal apoptosis, inhibited inflammation, and promoted locomotor function recovery.                   | [4]          |
| Cardiovascular Disease                  | DOCA-salt hypertension (rat)       | Reduced arterial superoxide generation and lowered blood pressure.                                                                          | [5]          |
| Inflammatory Joint Disease              | Collagen-induced arthritis (mouse) | Suppressed arthritis development and restored cartilage proteoglycan synthesis.                                                             | [9]          |

## Key Experimental Protocols

To ensure robust and reproducible results, standardized protocols are essential for evaluating the activity of apocynin.

### Protocol: Measurement of Intracellular ROS Production

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS.

**Principle:** DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

**Methodology:**

- **Cell Seeding:** Plate cells (e.g., neutrophils, macrophages, or relevant cell line) in a 96-well plate at a density of  $4 \times 10^4$  cells/well and allow them to adhere overnight.[\[20\]](#)
- **Pre-treatment:** Remove the culture medium and pre-incubate the cells with various concentrations of apocynin (e.g., 1, 10, 100  $\mu$ M) or vehicle control for 1-2 hours.[\[6\]](#)
- **Stimulation:** Add a stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) at 100 nM for neutrophils) to induce an oxidative burst. Include an unstimulated control group.
- **Probe Loading:** After the stimulation period, incubate the cells with 10  $\mu$ M DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[\[20\]](#)[\[21\]](#)
- **Washing:** Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
- **Measurement:** Immediately measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
- **Data Analysis:** Normalize the fluorescence values of treated groups to the vehicle-treated, stimulated control group. Express results as a percentage of ROS inhibition.

[Click to download full resolution via product page](#)*Workflow for Measuring Intracellular ROS.*

## Protocol: Assessment of NADPH Oxidase Activity via p47phox Translocation

**Principle:** This Western blot-based assay directly assesses the mechanism of apocynin by determining if it prevents the translocation of the p47phox subunit from the cytosol to the cell membrane upon stimulation.

### Methodology:

- Cell Treatment: Treat cells in culture flasks with apocynin and/or a stimulant as described in the previous protocol.
- Cell Lysis and Fractionation: After treatment, wash cells with ice-cold PBS and lyse them using a hypotonic buffer. Separate the cytosolic and membrane fractions by ultracentrifugation.
- Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard assay (e.g., BCA assay).
- SDS-PAGE and Western Blot: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting: Probe the membrane with a primary antibody specific for p47phox. Also, probe for a cytosolic marker (e.g., GAPDH) and a membrane marker (e.g., Na<sup>+</sup>/K<sup>+</sup>-ATPase) to confirm the purity of the fractions.
- Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
- Analysis: Quantify the band intensity. A successful inhibition by apocynin will show a significantly lower p47phox signal in the membrane fraction of treated cells compared to the stimulated control.

## Conclusion and Future Directions

**1-(4-Hydroxy-3-methoxyphenyl)propan-1-one** (apocynin) is a well-characterized inhibitor of NADPH oxidase with potent antioxidant and anti-inflammatory effects. Its efficacy in a multitude of preclinical disease models underscores its significant therapeutic potential. The primary mechanism, inhibition of p47phox translocation, is particularly effective in MPO-containing phagocytes, making it a strong candidate for treating neutrophil-driven inflammatory diseases.

However, significant challenges remain. The compound's poor pharmacokinetic profile, including low oral bioavailability and a short half-life, necessitates the development of advanced drug delivery systems.<sup>[3][16]</sup> Furthermore, its precise mechanism of action in non-

phagocytic cells requires deeper investigation, especially given the questions surrounding its in vivo activation. Future research should focus on clinical trials to validate its safety and efficacy in human diseases and on the development of novel apocynin analogues or formulations with improved ADME properties to unlock its full therapeutic promise.

## References

- Pourbadie, H., et al. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. *ALL LIFE*, 14(1), 997-1010. [\[Link\]](#)
- Ko, F. W., et al. (2011). Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation. *International immunopharmacology*, 11(8), 939-946. [\[Link\]](#)
- Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes.
- Ximenes, V. F., et al. (2017). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. *Molecules* (Basel, Switzerland), 22(11), 1899. [\[Link\]](#)
- Touyz, R. M. (2008). Apocynin, NADPH oxidase, and vascular cells: a complex matter. *Hypertension*, 51(2), 172-174. [\[Link\]](#)
- ResearchGate. (n.d.). The mechanism of NADPH-oxidase inhibition by apocynin. [\[Link\]](#)
- 't Hart, B. A., et al. (2011). Apocynin, a low molecular oral treatment for neurodegenerative disease. *Journal of neuroimmune pharmacology*, 6(4), 483-492. [\[Link\]](#)
- Clinicaltrials.eu. (n.d.). Apocynin – Application in Therapy and Current Clinical Research. [\[Link\]](#)
- Singh, N., et al. (2015). Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. *Journal of chromatography. B, Analytical technologies in the biomedical and life sciences*, 985, 123-129. [\[Link\]](#)
- Liu, Y., et al. (2015). BS24 Pharmacokinetic analysis and evaluation of apocynin in reducing cardiac superoxide production. *Heart*, 101(Suppl 4), A64. [\[Link\]](#)
- Singh, N., et al. (2015). Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS.
- Liu, Y., et al. (2020). In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. *Pharmacology research & perspectives*, 8(5), e00647. [\[Link\]](#)
- Upadhyay, A., et al. (2021). Pharmacology of apocynin: a natural acetophenone. *Naunyn-Schmiedeberg's archives of pharmacology*, 394(6), 1149-1161. [\[Link\]](#)
- Pourbadie, H., et al. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. *ProQuest*. [\[Link\]](#)
- Pourbadie, H., et al. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. *ALL LIFE*, 14(1), 997-1010. [\[Link\]](#)

- Perez-Pardo, P., et al. (2024). Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. International Journal of Molecular Sciences, 25(1), 1. [Link]
- Dong, Y., et al. (2018). Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury. Experimental and therapeutic medicine, 15(4), 3431-3438. [Link]
- Liu, Y., et al. (2020). In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. Pharmacology research & perspectives, 8(5), e00647. [Link]
- ResearchGate. (n.d.). Pharmacokinetic profile of apocynin post intravenous bolus (5 mg/kg) in... [Link]
- Hsu, C. C., et al. (2020). Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes. Journal of orthopaedic surgery and research, 15(1), 195. [Link]
- Zhang, H., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Frontiers in chemistry, 7, 616. [Link]
- van den Worm, E. (2001). Investigations on apocynin, a potent NADPH oxidase inhibitor. CORE. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Anti-inflammatory effects of apocynin: a narrative review of the evidence - ProQuest [proquest.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 9. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [files01.core.ac.uk](http://files01.core.ac.uk) [files01.core.ac.uk]
- 11. [bocsci.com](http://bocsci.com) [bocsci.com]
- 12. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [mdpi.com](http://mdpi.com) [mdpi.com]
- 15. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [researchgate.net](http://researchgate.net) [researchgate.net]
- 19. [heart.bmj.com](http://heart.bmj.com) [heart.bmj.com]
- 20. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b104605#pharmacological-profile-of-1-\(4-hydroxy-3-methoxyphenyl\)propan-1-one](https://www.benchchem.com/product/b104605#pharmacological-profile-of-1-(4-hydroxy-3-methoxyphenyl)propan-1-one)]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)